1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methoxyethyl)urea
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Overview
Description
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methoxyethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methoxyethyl)urea typically involves the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde or ketone.
Acetylation: The tetrahydroisoquinoline core is then acetylated using acetic anhydride or acetyl chloride.
Urea formation: The acetylated tetrahydroisoquinoline is reacted with an isocyanate or a carbamate to form the urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry: Used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methoxyethyl)urea depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular proteins.
Comparison with Similar Compounds
Similar Compounds
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyethyl)urea: Similar structure with an ethoxy group instead of a methoxy group.
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-hydroxyethyl)urea: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methoxyethyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxyethyl group may impart distinct properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-11(19)18-7-5-12-3-4-14(9-13(12)10-18)17-15(20)16-6-8-21-2/h3-4,9H,5-8,10H2,1-2H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPDQALDDOMGOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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